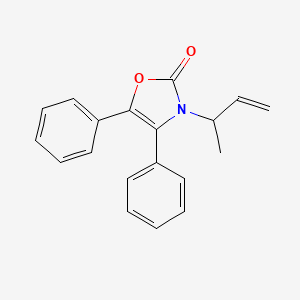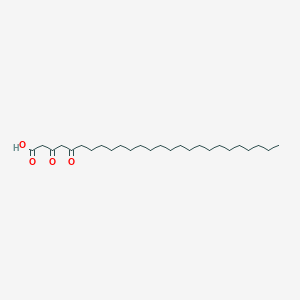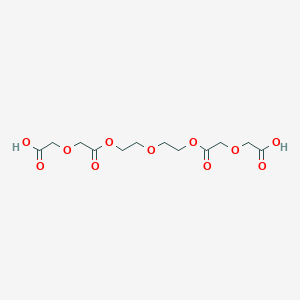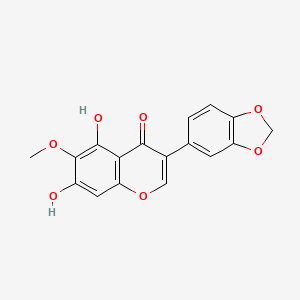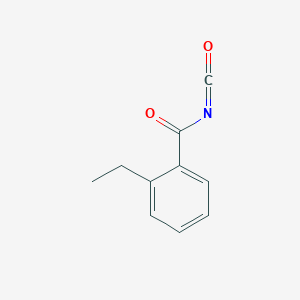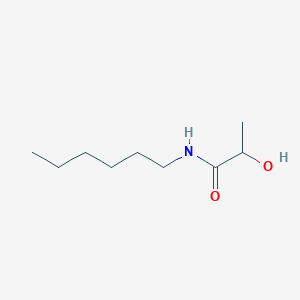
N-Hexyl-2-hydroxy-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-2-hydroxy-propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a hexyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hexyl-2-hydroxy-propanamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with 2-hydroxypropanoic acid (lactic acid) under controlled conditions. The reaction typically requires a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond.
Another method involves the direct amidation of 2-hydroxypropanoic acid with hexylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This method is often preferred for its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-2-hydroxy-propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-Hexyl-2-oxo-propanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-Hexyl-2-hydroxy-propanamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: N-Hexyl-2-oxo-propanamide
Reduction: N-Hexyl-2-hydroxy-propanamine
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-Hexyl-2-hydroxy-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of N-Hexyl-2-hydroxy-propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Hexyl-2-oxo-propanamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
N-Hexyl-2-hydroxy-propanamine: Similar structure but with an amine group instead of an amide group.
2-Hydroxypropanamide: Lacks the hexyl group, making it less hydrophobic.
Uniqueness
N-Hexyl-2-hydroxy-propanamide is unique due to the presence of both a hexyl group and a hydroxyl group, which confer distinct chemical and physical properties. These features make it versatile for various applications, particularly in fields requiring specific hydrophobic and hydrogen-bonding characteristics.
Propiedades
Número CAS |
5422-39-9 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
N-hexyl-2-hydroxypropanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-10-9(12)8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
Clave InChI |
RUUHGTZPDZPPOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


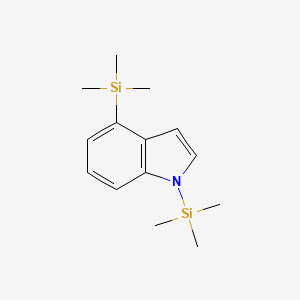
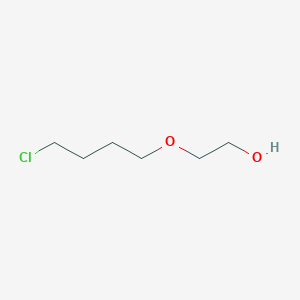
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)

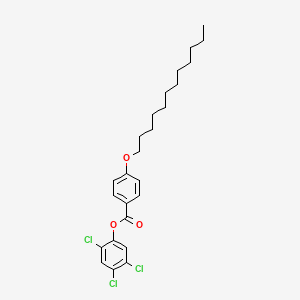
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

